molecular formula C9H5N3O2 B8734566 4-nitro-1H-indole-2-carbonitrile

4-nitro-1H-indole-2-carbonitrile

Cat. No.: B8734566
M. Wt: 187.15 g/mol
InChI Key: SSQKYXXODSFITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-indole-2-carbonitrile is a heterocyclic aromatic compound featuring an indole core substituted with a nitro group at the 4-position and a nitrile group at the 2-position. This compound belongs to the indole-2-carbonitrile family, a class of molecules widely studied for their pharmaceutical and material science applications due to their structural versatility and electronic properties . The nitro group at position 4 introduces strong electron-withdrawing effects, which influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

4-nitro-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-6-4-7-8(11-6)2-1-3-9(7)12(13)14/h1-4,11H

InChI Key

SSQKYXXODSFITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Indole-2-carbonitrile Family

Substituents at the 4- or 6-positions of indole-2-carbonitrile significantly alter physicochemical and biological properties. Key analogs include:

Compound Substituent Position/Type Electronic Effect Key Applications/Properties
4-Chloro-1H-indole-2-carbonitrile 4-Cl Moderate electron-withdrawing Intermediate in drug synthesis
6-Amino-1H-indole-2-carbonitrile 6-NH₂ Strong electron-donating Potential bioactive scaffolds
4-Bromo-1H-indole-2-carbonitrile 4-Br Electron-withdrawing Halogen bonding in crystallography
4-Nitro-1H-indole-2-carbonitrile 4-NO₂ Strong electron-withdrawing Enhanced electrophilicity for coupling reactions
  • Electronic Effects: The nitro group (4-NO₂) exhibits stronger electron-withdrawing effects compared to halogens (4-Cl, 4-Br), making 4-nitro derivatives more reactive in electrophilic substitutions or reductions (e.g., nitro-to-amine conversions) .
  • Biological Activity: Nitro groups are often associated with antimicrobial and antiparasitic activity, whereas amino-substituted analogs (e.g., 6-NH₂) may serve as precursors for kinase inhibitors or fluorescent probes .

Heterocyclic Analogs with Nitrile Functionality

  • 1,3-Thiazole-4-carbonitrile : Unlike indole-based nitriles, this thiazole derivative features a sulfur atom and a nitrile group. Its crystal structure shows C–H⋯N hydrogen bonding and π–π stacking, which differ from the indole system’s N–H⋯N interactions .
  • Chromene-3-carbonitriles (e.g., Compound 1E in ): These compounds lack the indole’s fused benzene-pyrrole system but share nitrile-related reactivity, such as participation in cycloaddition reactions .

Physical Properties and Crystallography

  • Melting Points : Nitro-substituted indoles (e.g., 5-nitroindoles in ) typically exhibit higher melting points (e.g., 223–227°C for chromene-carbonitriles) compared to halogenated analogs due to stronger intermolecular dipole interactions .
  • Crystal Packing : Nitro groups participate in hydrogen bonding and π-stacking, as seen in 1,3-thiazole-4-carbonitrile (), whereas bromo/chloro analogs rely more on halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.